
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of compounds known as anilides and is synthesized through a complex process involving several reagents and catalysts.
科学的研究の応用
Chemoselective Acetylation and Its Importance
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, through its structural and functional properties, serves as a pivotal compound in various chemical syntheses and applications. One of the notable research directions involves the chemoselective acetylation of aminophenols, leading to significant intermediates for natural synthesis, notably antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, underscores the potential of specific acetamide derivatives in facilitating selective and efficient chemical transformations (Magadum & Yadav, 2018).
Pharmaceutical and Biological Activities
Research on acetamide derivatives, including structures analogous to 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, has shown promising pharmacological potentials. For instance, the synthesis of novel acetamide derivatives has been explored for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds exhibit significant biological activities, comparable with standard drugs, due to the presence of functional groups such as bromo, tert-butyl, and nitro groups, which enhance their pharmacological efficacy (Rani et al., 2016).
Molecular Interaction and Structural Analysis
The structural and interactive properties of substituted N-(2-hydroxyphenyl)-acetamides have been a subject of interest, particularly in understanding the hydrogen bonding and electronic behavior in these compounds. Such analyses provide insights into the molecular mechanisms underlying the chemical reactivity and stability of acetamide derivatives, furthering their application scope in scientific research (Romero & Margarita, 2008).
Advanced Material and Indicator Synthesis
Moreover, the synthesis of orcinolic derivatives, including those structurally related to 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide, demonstrates their application in developing new materials with specific optical properties. These compounds, upon interaction with ions such as OH−, show a shift in absorption bands, indicating their potential use as chemical sensors or indicators (Wannalerse et al., 2022).
Environmental and Analytical Applications
The environmental degradation pathways and analytical applications of acetaminophen, a compound closely related to the acetamide derivatives of interest, reveal the environmental fate and potential toxicological impacts of such substances. Photocatalytic studies, for instance, have provided valuable insights into the degradation mechanisms of pharmaceutical compounds, contributing to environmental safety and pollution control strategies (Jallouli et al., 2017).
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-7-9-16(10-8-13)24-12-17(21)19-14-5-4-6-15(11-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKRQKQSPUSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

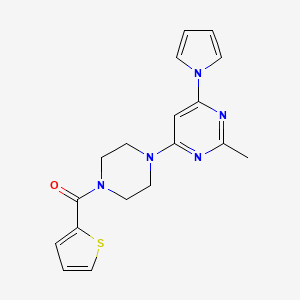
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2762030.png)
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)
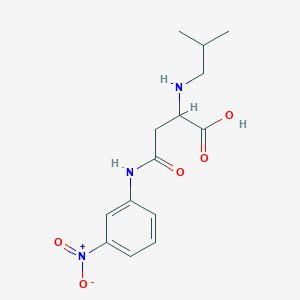
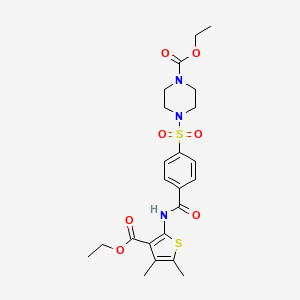
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
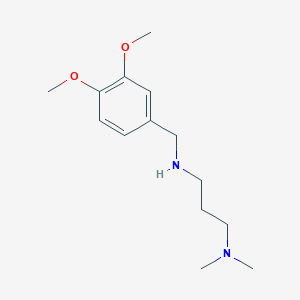
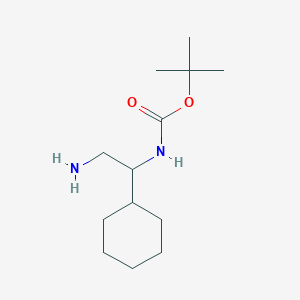
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)
![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)